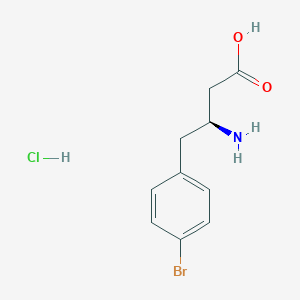

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of “(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride” has been studied for its potential role in modulating glutamate receptors, which are essential for communication between neurons in the brain. A large-scale synthesis of enantiomerically pure (S)-3-(4-Bromophenyl)butanoic acid has been reported .

Chemical Reactions Analysis

“this compound” has been studied for its potential role in modulating glutamate receptors, which are essential for communication between neurons in the brain. It may act as a weak NMDA receptor antagonist, meaning it could potentially block the activity of a specific type of glutamate receptor.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride and its derivatives have shown significant antimicrobial activity. A study synthesized derivatives of this compound, finding that some exhibited notable antimicrobial properties against bacteria like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Crystal Engineering

Another significant application is in crystal engineering. The compound baclofen, a derivative of (S)-3-Amino-4-(4-bromophenyl)butanoic acid, was used to form multicomponent crystals with various acids. These studies provide insights into the conformation, protonation properties, and intermolecular interactions in these structures, which can be pivotal in pharmaceutical formulation (Báthori & Kilinkissa, 2015).

Synthetic Chemistry

This compound also plays a role in synthetic chemistry. It's used as a starting material for synthesizing novel heterocyclic compounds with potential antibacterial activities. The synthesis process involves various chemical reactions leading to a series of new compounds, highlighting the versatility of this compound in organic synthesis (El-Hashash et al., 2015).

Antimicrobial Agents

Additionally, the compound has been utilized in the synthesis of substituted phenyl azetidines, which were then screened for antimicrobial activity. This indicates its potential as a precursor for developing new antimicrobial agents (Doraswamy & Ramana, 2013).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially influence pathways involving carbon-carbon bond formation .

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially facilitate the formation of new carbon-carbon bonds .

Safety and Hazards

The safety data sheet for “(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride” should be referred to for detailed information on handling, storage, and disposal . It’s important to note that this compound is intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Propiedades

IUPAC Name |

(3S)-3-amino-4-(4-bromophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUGXLUXLGZZSC-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375837 | |

| Record name | (3S)-3-Amino-4-(4-bromophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331763-71-4, 270062-84-5 | |

| Record name | Benzenebutanoic acid, β-amino-4-bromo-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-4-(4-bromophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B112320.png)

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B112329.png)